molecular formula C13H13N3O2 B115034 Methyl 6-(benzylamino)pyridazine-3-carboxylate CAS No. 142054-70-4

Methyl 6-(benzylamino)pyridazine-3-carboxylate

Katalognummer: B115034
CAS-Nummer: 142054-70-4
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: GZIXFDHWZSSNJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(benzylamino)pyridazine-3-carboxylate is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have been widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

The synthesis of Methyl 6-(benzylamino)pyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with benzylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Potential

  • Anticancer Activity : Preliminary studies suggest that methyl 6-(benzylamino)pyridazine-3-carboxylate may exhibit anticancer properties similar to other compounds in its class. For instance, compounds with similar structures have shown effective binding to proteins involved in cancer pathways, indicating potential as an anticancer agent .
  • Receptor Binding Studies : Research indicates that similar compounds can act as antagonists for adenosine receptors, which are crucial in various physiological processes including cancer progression. Molecular docking studies have provided insights into how these compounds interact with adenosine receptors, suggesting that this compound may also bind effectively to these targets .
  • Antitubercular Activity : There is emerging evidence that pyridazine derivatives can possess antitubercular properties. Compounds structurally related to this compound have been shown to be active against Mycobacterium tuberculosis without cross-resistance to conventional antituberculosis drugs .

Comparative Studies

A comparative analysis of this compound with structurally similar compounds can provide insights into its unique properties:

Compound NameSimilarity IndexUnique Features
Methyl 6-methoxypyridazine-3-carboxylate0.92Contains a methoxy group instead of benzylamino
Methyl 6-butylaminopyridazine-3-carboxylate0.90Features a butyl group affecting lipophilicity
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate0.85Different ring structure (pyrazole vs pyridazine)
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate0.81Hydroxyl group adds polarity

These comparisons highlight the unique nature of this compound due to its specific benzylamino substitution and pyridazine core, which may influence its biological activity differently compared to others in its class.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyridazine derivatives:

  • In Vitro Anticancer Studies : A series of pyridazines were evaluated against various cancer cell lines, demonstrating significant inhibitory activity and potential for further development as anticancer agents .
  • Molecular Docking Simulations : These simulations have shown that subtle changes in ligand substitution can lead to significant differences in binding affinities, emphasizing the importance of structural modifications in enhancing biological activity .
  • Mechanism of Action Investigations : Research has indicated that certain derivatives can induce apoptosis in cancer cells through specific pathways, providing a rationale for their use as therapeutic agents .

Wirkmechanismus

The mechanism of action of Methyl 6-(benzylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Biologische Aktivität

Methyl 6-(benzylamino)pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a benzylamino group at the 6-position and a methyl ester at the 3-position. This specific substitution pattern is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance, it may inhibit certain kinases or enzymes that play a role in cancer cell proliferation and survival. The precise molecular targets can vary depending on the specific biological activity being investigated .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus 8
Escherichia coli 16
Pseudomonas aeruginosa 32

These results suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (μM)
MDA-MB-231 (Breast) 15
HT-29 (Colon) 20

The mechanism of action involves inducing apoptosis in cancer cells, as evidenced by increased annexin V positivity in treated cells, indicating early and late apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study comparing the efficacy of this compound against standard antibiotics revealed that it possesses comparable activity against resistant strains of bacteria, highlighting its potential as an alternative treatment option.
  • Anticancer Mechanisms : In a series of experiments involving human breast cancer cell lines, compounds similar to this compound were shown to significantly alter cell cycle progression, leading to G2/M phase arrest and increased apoptosis rates .

Comparative Analysis with Related Compounds

This compound can be compared with other pyridazine derivatives to understand its unique properties:

CompoundBiological ActivityKey Differences
Pyridazine-3-carboxylic acid Limited antimicrobialLacks benzylamino group
6-(Aminomethyl)pyridazine-3-carboxylate Moderate anticancerContains aminomethyl instead of benzylamino
6-(Phenylamino)pyridazine-3-carboxylate Variable pharmacologicalDifferent substitution on the amino group

This comparison underscores the importance of specific functional groups in modulating biological activities .

Eigenschaften

IUPAC Name

methyl 6-(benzylamino)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-13(17)11-7-8-12(16-15-11)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIXFDHWZSSNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.